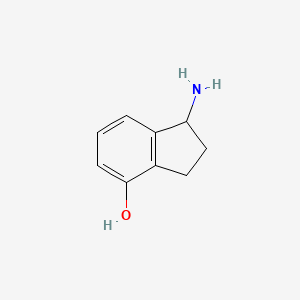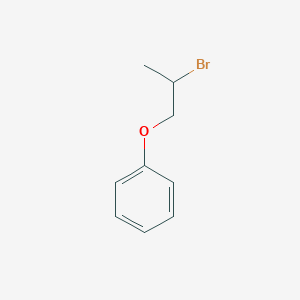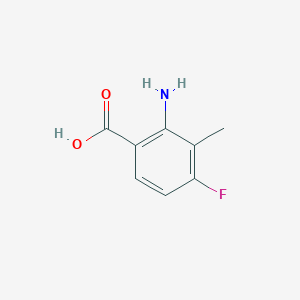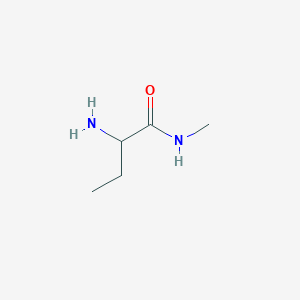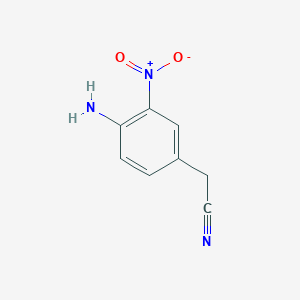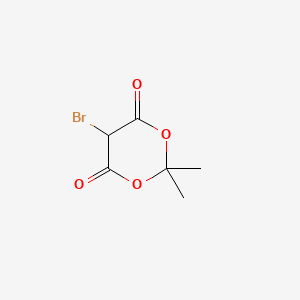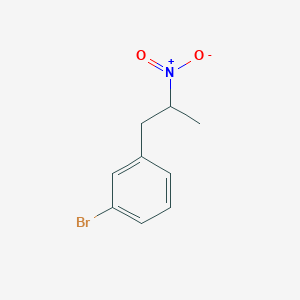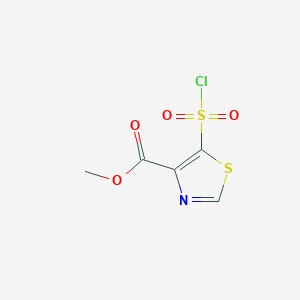
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a perfluorinated compound known for its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and resistance to degradation. The compound has the molecular formula C8H4F17NO3S and a molecular weight of 517.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate typically involves the reaction of perfluorooctanesulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: Although the perfluorinated structure is highly stable, under specific conditions, it can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation or reduction reactions may result in the formation of different fluorinated compounds .
Applications De Recherche Scientifique
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes due to its ability to reduce surface tension.
Biology: The compound is employed in biological studies to investigate the effects of perfluorinated compounds on living organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with lipid membranes, proteins, and other biomolecules, affecting their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium perfluorohexane-1-sulfonate
- Ammonium perfluorooctanesulfonate
- Ammonium perfluorobutane-1-sulfonate
Uniqueness
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is unique due to its longer perfluorinated chain, which provides enhanced stability and resistance to degradation compared to shorter-chain perfluorinated compounds. This makes it particularly useful in applications requiring high durability and chemical resistance .
Propriétés
Numéro CAS |
29081-56-9 |
|---|---|
Formule moléculaire |
C8HF17O3S.H3N C8H4F17NO3S |
Poids moléculaire |
517.16 g/mol |
Nom IUPAC |
azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid |
InChI |
InChI=1S/C8HF17O3S.H3N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);1H3 |
Clé InChI |
UAWBWGUIUMQJIT-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
SMILES canonique |
C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.N |
| 29081-56-9 | |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


